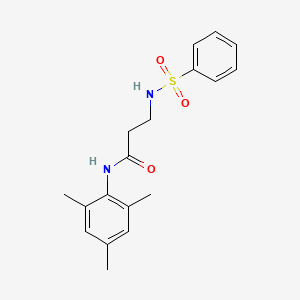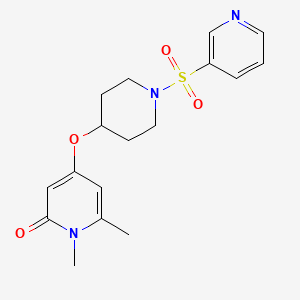
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, modulating its activity and downstream signaling pathways. The sigma-1 receptor is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, suggesting its potential as an antidepressant and anxiolytic agent. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate neurotransmitter release and ion channel activity, and its neuroprotective effects. However, this compound has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Direcciones Futuras
There are several future directions for the study of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. This compound has the potential to be a valuable tool for the study of the sigma-1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-carboxamide in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. This compound has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. This compound has also been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-6-9-19(10-7-16)15-4-2-14(3-5-15)18-17(20)13-8-11-22-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZJWWKBZAYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)